4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes both an azido group and a piperidinyl group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a two-step reaction. The first step is the diazotization of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, followed by azidation using sodium azide as a precursor of the azide ion . This method is efficient and yields the desired azide compound with high purity.
Chemical Reactions Analysis
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include triazoles and amines .
Scientific Research Applications
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It can be used in bioconjugation reactions, where the azido group reacts with alkynes to form stable triazole linkages.
Industry: It is used in the production of polymers and other materials that require azide functionality
Mechanism of Action
The mechanism of action of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles through a process known as “click chemistry.” This reaction is highly efficient and selective, making it useful in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar compounds to 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include other azido-containing compounds such as:
- 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Azidoquinazolines
- Azidopyridines
What sets this compound apart is its unique combination of the azido group with a piperidinyl group, which provides distinct reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Properties
CAS No. |
1627827-90-0 |
---|---|
Molecular Formula |
C13H9N5O4 |
Molecular Weight |
299.2 |
Purity |
90 |
Origin of Product |
United States |
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